molecular formula C22H22N4O5 B12942527 4-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2,6-dimethylphenyl acetate CAS No. 301206-01-9

4-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2,6-dimethylphenyl acetate

Cat. No.: B12942527
CAS No.: 301206-01-9
M. Wt: 422.4 g/mol
InChI Key: WOQSBFVKMXDNIV-UHFFFAOYSA-N
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Description

4-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2,6-dimethylphenyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidinyl group, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2,6-dimethylphenyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyrimidinyl core, followed by the introduction of the amino and phenyl groups. The final step involves the esterification of the phenyl group with acetic acid to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods such as chromatography, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl acetate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound’s tetrahydropyrimidinyl group is of interest due to its potential biological activity. It can be used in studies related to enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2,6-dimethylphenyl acetate involves its interaction with specific molecular targets. The tetrahydropyrimidinyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)benzene-1,2,3-triyl triacetate
  • 4-((4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl)phenyl acetate

Uniqueness

Compared to similar compounds, 4-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2,6-dimethylphenyl acetate stands out due to its specific substitution pattern and the presence of the acetate ester. These structural features contribute to its unique chemical reactivity and potential biological activity.

Properties

CAS No.

301206-01-9

Molecular Formula

C22H22N4O5

Molecular Weight

422.4 g/mol

IUPAC Name

[4-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]-2,6-dimethylphenyl] acetate

InChI

InChI=1S/C22H22N4O5/c1-12-10-15(11-13(2)18(12)31-14(3)27)20(28)24-17-19(23)26(16-8-6-5-7-9-16)22(30)25(4)21(17)29/h5-11H,23H2,1-4H3,(H,24,28)

InChI Key

WOQSBFVKMXDNIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N

Origin of Product

United States

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